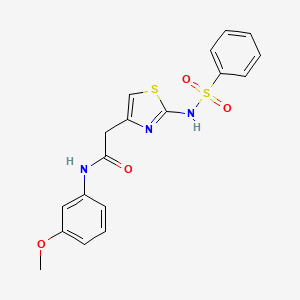

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

N-(3-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 4 with an acetamide-linked 3-methoxyphenyl moiety. Thiazole-containing compounds are frequently explored in drug discovery due to their versatility in targeting enzymes (e.g., kinases) and microbial proteins .

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXLYMIQDZQVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Approaches

Key Structural Features

The target compound can be dissected into three main structural components:

- 2-(phenylsulfonamido)thiazole core

- Acetamide linker

- 3-methoxyphenyl group

The molecular weight of the compound is approximately 403.5 g/mol, based on similar compound data, with a likely empirical formula of C₁₈H₁₇N₃O₄S₂.

Retrosynthetic Analysis

Several retrosynthetic approaches can be considered:

- Approach A : Disconnection at the acetamide bond, leading to a 2-(phenylsulfonamido)thiazole-4-acetic acid and 3-methoxyphenylamine

- Approach B : Disconnection at the sulfonamide bond, leading to a 2-aminothiazole-4-acetic acid derivative and benzenesulfonyl chloride

- Approach C : Construction of the thiazole core with preinstalled functionalities at positions 2 and 4

Synthetic Methods and Protocols

Method 1: Synthesis via 2-Aminothiazole Intermediate

This approach involves constructing a 2-aminothiazole scaffold followed by sequential functionalization:

Step 1 : Preparation of 2-amino-4-(chloromethyl)thiazole

- Reaction of α-chloroacetaldehyde with thiourea in ethanol at reflux conditions

- Purification by recrystallization from ethanol

Step 2 : Sulfonylation of the 2-amino position

- Treatment with benzenesulfonyl chloride in the presence of pyridine or triethylamine

- Reaction temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Step 3 : Conversion of chloromethyl to acetamide functionality

- Displacement of chloride with azide, followed by reduction to amine

- Acylation with acetic anhydride or acetyl chloride

- Coupling with 3-methoxyphenylamine using standard amide coupling conditions

Based on similar thiazole structures reported in literature, this method offers a linear approach with well-established reactions.

Method 2: Synthesis via Thioalkylation Approach

Drawing from synthesis methods for similar heterocyclic compounds, this approach utilizes thioalkylation reactions:

Step 1 : Preparation of 2-(phenylsulfonamido)thiazole-4-thione

- Condensation of appropriate precursors to form the thiazole ring

- Introduction of the phenylsulfonamido group at position 2

Step 2 : Thioalkylation using chloroacetamide or suitable derivative

Procedure: Add 2-(phenylsulfonamido)thiazole-4-thione (2 mmol), ethanol (15 mL), and sodium hydroxide (2 mmol) to a round-bottom flask. Stir until completely dissolved, then add chloroacetamide (2 mmol). Reflux at 80°C for 2 hours, then pour into ice water (200 mL). Filter with suction to obtain the crude product and recrystallize from ethanol to obtain the pure intermediate.

Step 3 : Amidation with 3-methoxyphenylamine

- Coupling reaction under basic conditions

- Purification by column chromatography or recrystallization

This method has shown yields ranging from 74.3% to 95.0% for similar compounds according to literature precedent.

Method 3: Convergent Synthesis via Key Fragments

This approach involves separate preparation of key fragments followed by convergent assembly:

Step 1 : Synthesis of 2-(phenylsulfonamido)thiazole-4-acetic acid

- Construction of thiazole core with appropriate functionalization

- Protection/deprotection strategy may be required

Step 2 : Preparation of N-(3-methoxyphenyl)acetamide fragment

- Starting from 3-methoxyaniline and suitable acylating agents

Step 3 : Coupling of the fragments

- Using standard peptide coupling reagents (EDC/HOBt, HATU, or PyBOP)

- Reaction in DMF or dichloromethane with hindered base (DIPEA, NMM)

- Purification by column chromatography

This convergent approach offers advantages in terms of flexibility and potential for optimization of individual fragments.

Method 4: Direct Assembly via Thiazole Formation

Inspired by related thiazole syntheses, this method involves:

Step 1 : Preparation of N-(3-methoxyphenyl)-2-bromoacetamide

- Reaction of 3-methoxyphenylamine with bromoacetyl bromide

- Temperature control and dropwise addition important

Step 2 : Thiazole ring formation

- Reaction with phenylsulfonamidothioamide under basic conditions

- Cyclization to form the thiazole ring with preinstalled substituents

- Purification by recrystallization or column chromatography

This approach potentially offers a more direct route with fewer steps, though optimization of the cyclization conditions would be critical.

Optimization Parameters and Reaction Conditions

Key Optimization Parameters

Based on synthesis of related compounds, several parameters significantly influence reaction efficiency:

Table 1: Critical Parameters for Optimization of N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Synthesis

Solvent Effects

The choice of solvent significantly impacts reaction outcomes:

Purification and Characterization

Purification Techniques

Table 2: Purification Methods for this compound

| Method | Advantages | Limitations | Application Stage |

|---|---|---|---|

| Recrystallization (EtOH) | High purity, scalable | Yield loss, solvent requirements | Final product |

| Column Chromatography | High resolution | Time-consuming, dilution | Intermediates |

| Acid-Base Extraction | Selective, scalable | Limited to ionizable groups | Workup stage |

| Trituration | Simple, efficient | Limited purification | Crude products |

Analytical Characterization

Complete characterization of the final compound should include:

Spectroscopic Analysis

- 1H NMR : Expected signals include methoxy singlet (~3.8 ppm), acetamide methylene (~3.8-4.0 ppm), thiazole C-H (~7.0 ppm), aromatic protons (6.8-8.0 ppm), and NH signals

- 13C NMR : Characteristic signals for carbonyl carbons (~165-170 ppm), thiazole carbons (~110-160 ppm), and methoxy carbon (~55 ppm)

- IR Spectroscopy : Characteristic bands for C=O stretching (~1690 cm⁻¹), N-H stretching (~3300 cm⁻¹), and S=O stretching (~1350, 1150 cm⁻¹)

Physical Properties

- Melting point determination

- Solubility profile in various solvents

- Appearance and crystalline form

Purity Assessment

- HPLC analysis with suitable column and conditions

- Elemental analysis (C, H, N, S)

- TLC with appropriate developing systems

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Table 4: Comparative Analysis of Proposed Synthetic Routes

| Method | Estimated Steps | Advantages | Limitations | Potential Yield |

|---|---|---|---|---|

| Method 1 (2-Aminothiazole) | 5-6 | Well-established chemistry | Length of synthesis | 30-40% overall |

| Method 2 (Thioalkylation) | 4-5 | Precedent for similar compounds | Thione preparation challenges | 40-50% overall |

| Method 3 (Convergent) | 5-6 | Flexible, optimizable fragments | Complex coupling step | 35-45% overall |

| Method 4 (Direct Assembly) | 3-4 | Shortest route | Challenging cyclization | 25-35% overall |

Recommended Synthetic Approach

Based on the analysis of available data and synthetic precedents, Method 2 (Thioalkylation Approach) appears most promising for the preparation of this compound due to:

- Relatively straightforward reaction sequences

- Established precedent for similar heterocyclic compounds

- Good reported yields for key transformation steps

- Amenability to scale-up with standard equipment

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of the sulfonamide group may yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Benzothiazole Derivatives (vs. Thiazole Core)

Compounds such as N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) feature a benzothiazole core instead of thiazole. The benzothiazole’s extended aromatic system may improve π-stacking interactions but reduce solubility compared to the smaller thiazole ring in the target compound. Substitutions at the 6-position (methoxy, ethoxy) further influence electronic effects .

Triazole-Containing Analogues

Compounds like 9a-9e () incorporate triazole rings, introducing additional hydrogen-bonding sites.

Substituent Variations on the Thiazole Ring

Sulfonamido vs. Thio or Alkyl Groups

- Thioether Linkages (): Thioacetamide derivatives (e.g., 5–18 ) exhibit reduced polarity, which may lower solubility but increase membrane permeability .

- Alkyl Substituents (): The compound N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) features a methyl group, highlighting how steric effects can alter binding kinetics .

Acetamide Nitrogen Substituents

The 3-methoxyphenyl group in the target compound is compared to analogs with electron-withdrawing (e.g., 4-bromo in 9c ) or electron-donating (e.g., 4-methyl in 9d ) groups. Methoxy’s electron-donating nature may balance solubility and binding affinity, whereas halogens like bromine improve target affinity but reduce metabolic stability .

Key Research Findings

- Docking Studies (): Triazole-containing analogs adopt specific binding poses, suggesting the target’s sulfonamido group may similarly engage in hydrogen bonding with biological targets .

- Antimicrobial Activity (): Sulfonamido-thiazole derivatives exhibit enhanced activity compared to thio analogs, underscoring the importance of the sulfonamide moiety .

- Substituent Effects (): Methoxy and ethoxy groups on benzothiazole improve solubility but reduce potency compared to halogenated derivatives .

Biological Activity

N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving thiourea derivatives and haloketones.

- Sulfonamide Formation: The phenylsulfonamido group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base.

- Acetamide Formation: The final step involves acylating the thiazole derivative with an acyl chloride or anhydride to yield the acetamide structure.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Thiazole derivatives, like this compound, can modulate the activity of various biological pathways through:

- Enzyme Inhibition: It may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.

- Receptor Modulation: The compound may bind to specific receptors, influencing cellular responses and signaling pathways.

3.1 Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infectious diseases .

3.2 Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated significant inhibitory effects on cancer cell proliferation, particularly in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for certain analogs have been reported as low as 5.85 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

3.3 Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds exhibit competitive inhibition with IC50 values comparable to established inhibitors such as donepezil .

4. Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the antiproliferative effects of various thiazole derivatives on multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition, with IC50 values ranging from 21.3 µM to 28.3 µM against A549 cells .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole-based compounds were screened for antimicrobial activity against bacterial strains. The results revealed that certain derivatives demonstrated substantial antibacterial effects, suggesting potential therapeutic applications in infectious diseases .

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its mechanism of action through enzyme inhibition and receptor modulation positions it as a valuable compound for developing therapeutics against various diseases, including cancer and infections.

Tables

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .

Sulfonamide Introduction : Reaction with phenylsulfonyl chloride in dichloromethane using triethylamine as a base to neutralize HCl byproducts .

Acylation : Coupling the thiazole intermediate with 3-methoxyphenylacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Tips :

- Temperature Control : Maintain 0–5°C during sulfonamide formation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 10–11 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm) and thiazole carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

SAR Design :

Core Modifications :

- Vary substituents on the phenylsulfonamido group (e.g., electron-withdrawing vs. donating groups) to assess enzyme-binding affinity .

- Replace the 3-methoxyphenyl group with halogenated or heteroaromatic moieties .

Functional Group Analysis :

- Compare sulfonamide vs. carbamate linkers for metabolic stability .

Assays :

- In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- In Vivo : Pharmacokinetic studies in rodent models to measure bioavailability and half-life .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

- Solubility Issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve compound solubility in physiological buffers .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to detect unintended interactions .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements across models .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CDK9 in ) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced: What are the common synthetic byproducts, and how are they characterized?

Answer:

- Byproducts :

- Unreacted Intermediates : Residual thiazole precursors detected via TLC .

- Oxidation Products : Sulfoxide derivatives formed during sulfonamide synthesis, identified by LC-MS .

- Characterization :

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced: How do substituents on the thiazole ring influence physicochemical properties?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl) :

- Increase metabolic stability but reduce solubility .

- Methoxy Groups :

- Enhance membrane permeability via increased lipophilicity (logP ~3.5) .

- Sulfonamide Linkers :

- Improve target selectivity by forming H-bonds with catalytic residues .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Reagent Costs : Optimize stoichiometry to reduce excess reagents (e.g., triethylamine) .

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Safety : Handle sulfonyl chlorides in fume hoods due to corrosive/toxic hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.